molecular formula C13H17ClN2O2 B4187955 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride

1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride

Cat. No. B4187955
M. Wt: 268.74 g/mol
InChI Key: RCYXMLBDPJXSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride, commonly known as DMACI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMACI is a derivative of indole, a heterocyclic compound that is widely used in the pharmaceutical industry due to its diverse biological activities.

Mechanism of Action

DMACI acts as a partial agonist of the 5-HT2A receptor, which means that it can activate the receptor but with less efficacy than a full agonist. DMACI has been shown to induce a conformational change in the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C (PLC) pathway. The activation of the PLC pathway leads to the release of intracellular calcium ions, which can modulate neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
DMACI has been shown to have various biochemical and physiological effects in vitro and in vivo. DMACI can modulate the activity of neuronal networks in the brain, leading to changes in behavior and cognition. DMACI has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMACI has several advantages for lab experiments, such as its high affinity for the 5-HT2A receptor, its partial agonist activity, and its ability to induce a conformational change in the receptor. However, DMACI also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DMACI. One direction is to investigate the role of DMACI in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Another direction is to study the potential therapeutic applications of DMACI in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of DMACI.

Scientific Research Applications

DMACI has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and cancer research. DMACI has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. DMACI can be used as a tool compound to study the function of 5-HT2A receptors in the brain and their role in various neuropsychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-11-6-4-3-5-10(11)9-12(15)13(16)17;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYXMLBDPJXSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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